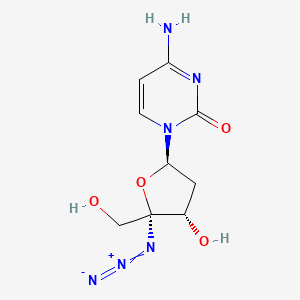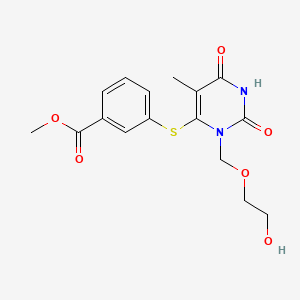
1-((2-Hydroxyethoxy)methyl)-6-((3-(methoxycarbonyl)phenyl)thio)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methoxycarbonylheptane (3’-MeOCOHEPT) is an organic compound characterized by the presence of a methoxycarbonyl group attached to a heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxycarbonylheptane typically involves the esterification of heptanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 3’-Methoxycarbonylheptane can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxycarbonylheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanoic acid and methanol.
Reduction: Reduction of the ester group can yield heptanol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the methoxycarbonyl group.
Major Products
Oxidation: Heptanoic acid and methanol.
Reduction: Heptanol.
Substitution: Various substituted heptane derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Methoxycarbonylheptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 3’-Methoxycarbonylheptane involves its hydrolysis to heptanoic acid and methanol. This reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of ester bonds. The heptanoic acid produced can further participate in various metabolic pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: Similar ester compound with a shorter carbon chain.
Ethyl heptanoate: Another ester with a similar heptane backbone but different ester group.
Heptanoic acid: The carboxylic acid counterpart of 3’-Methoxycarbonylheptane.
Uniqueness
3’-Methoxycarbonylheptane is unique due to its specific ester group and heptane chain length, which confer distinct chemical properties and reactivity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry.
Properties
CAS No. |
137897-74-6 |
|---|---|
Molecular Formula |
C16H18N2O6S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 3-[3-(2-hydroxyethoxymethyl)-5-methyl-2,6-dioxopyrimidin-4-yl]sulfanylbenzoate |
InChI |
InChI=1S/C16H18N2O6S/c1-10-13(20)17-16(22)18(9-24-7-6-19)14(10)25-12-5-3-4-11(8-12)15(21)23-2/h3-5,8,19H,6-7,9H2,1-2H3,(H,17,20,22) |
InChI Key |
CIYFZXLBQJIJHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


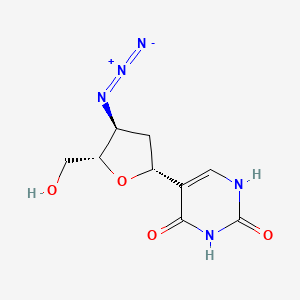
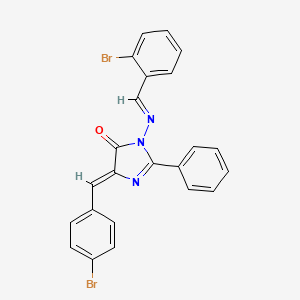
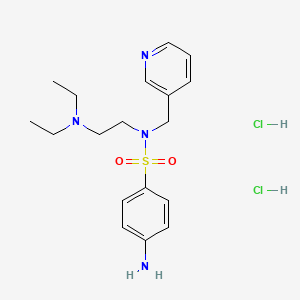
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)

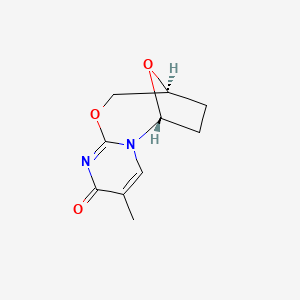
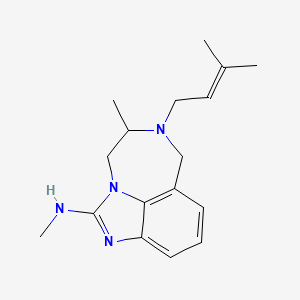
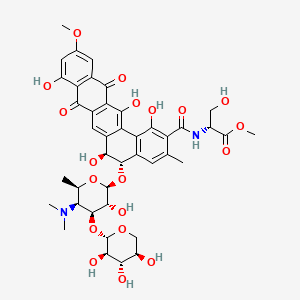
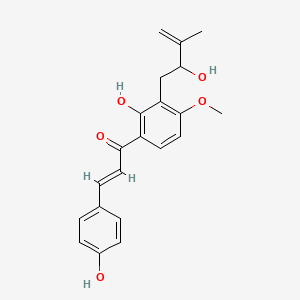
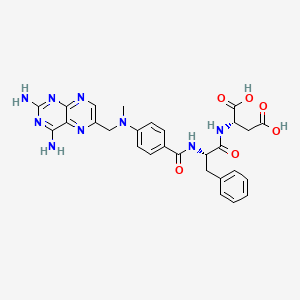
![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)


